

Safety data sheet (SDS) for 2-Chloro-3-ethoxypyrazine

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Compound of Interest

Compound Name: 2-Chloro-3-ethoxypyrazine

CAS No.: 1126824-36-9

Cat. No.: B2820899

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Advanced Safety Data Sheet (SDS) & Technical Handling Guide: **2-Chloro-3-ethoxypyrazine**

Executive Summary

As a Senior Application Scientist, I approach chemical safety not merely as a compliance checklist, but as a mechanistic framework. **2-Chloro-3-ethoxypyrazine** (CAS: 1126824-36-9) is a highly specialized, electrophilic heterocyclic intermediate[1]. Its primary utility—acting as a robust building block in the synthesis of complex active pharmaceutical ingredients (APIs), such as Diacylglycerol Acyltransferase 2 (DGAT2) inhibitors[2]—stems directly from the reactivity of its C-Cl bond. However, this exact reactivity dictates its hazard profile. This technical guide synthesizes standard SDS protocols with field-proven insights, ensuring researchers understand the causality behind every safety measure.

Chemical Identity & Physicochemical Profiling

Before handling any compound, we must understand its fundamental properties. In **2-chloro-3-ethoxypyrazine**, the ethoxy group at the 3-position provides some electron donation, but the 2-chloro position remains highly activated due to the electron-withdrawing nature of the adjacent pyrazine nitrogens.

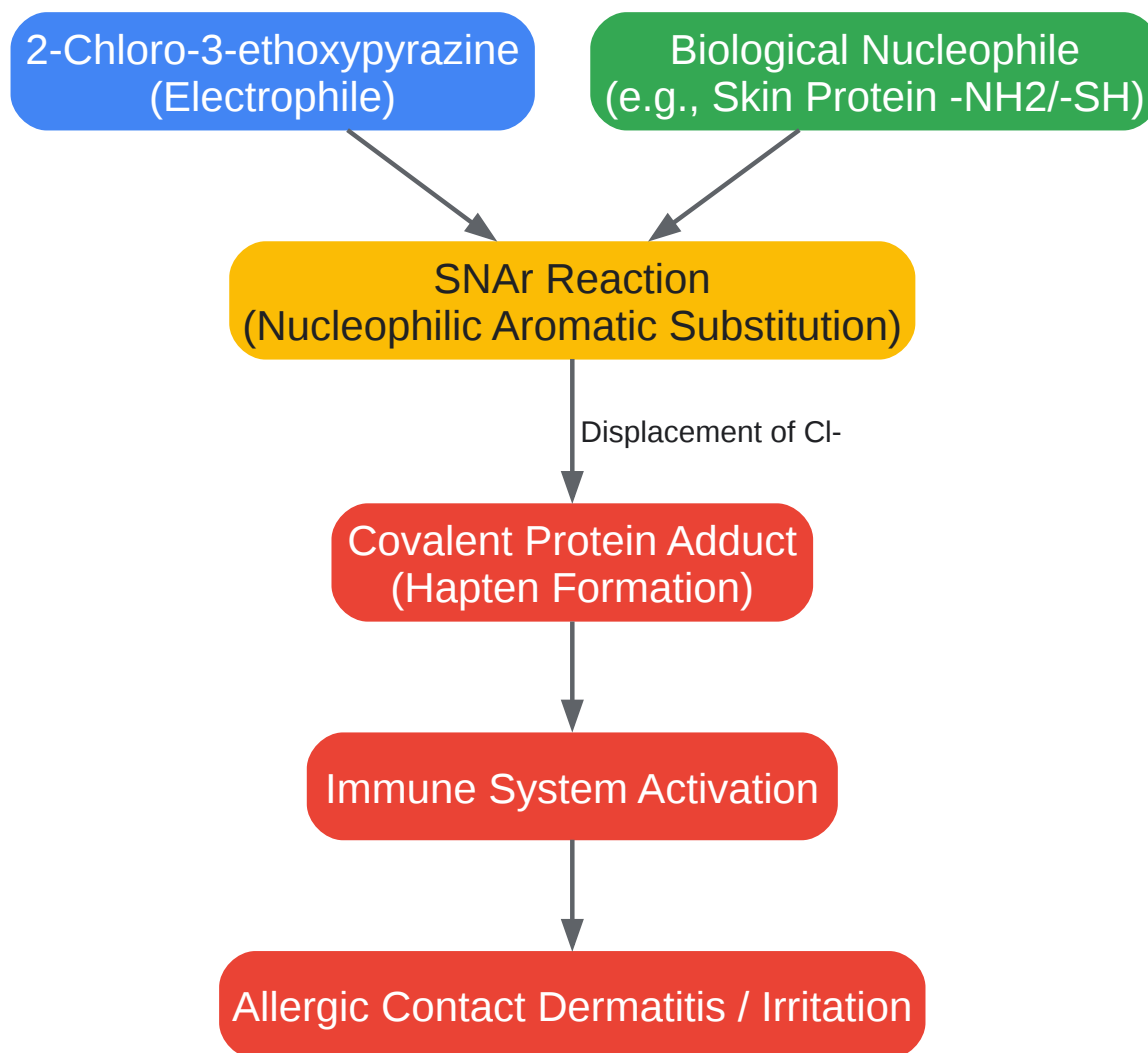
Table 1: Core Physicochemical Properties & Handling Implications

Parameter	Specification	Causality / Implication
Chemical Name	2-Chloro-3-ethoxypyrazine	Activated heteroaryl chloride; prone to nucleophilic attack.
CAS Number	1126824-36-9	Unique identifier for regulatory and inventory tracking[1].
Molecular Formula	C6H7ClN2O	Contains halogen; potential for HCl evolution upon degradation[1].
Molecular Weight	158.59 g/mol	Low molecular weight; potential volatility if heated[1].
Storage Conditions	2-8°C, Inert Atmosphere (Ar/N2)	Prevents ambient moisture from hydrolyzing the C-Cl bond[3].

Self-Validating Storage Protocol: Store the compound at 2-8°C under an inert Argon or Nitrogen atmosphere[3]. Self-Validation: Utilize a septum-sealed bottle and place a moisture-indicating desiccant bead in the secondary container. If the bead transitions from blue to pink, the inert seal has been compromised by ambient humidity, validating that the primary container must be re-purged immediately to prevent degradation.

Mechanistic Hazard Identification & Toxicology

Standard SDS documents list hazards (e.g., H315, H319). As scientists, we must understand why. The pyrazine ring is highly electron-deficient. Consequently, the chlorine atom at the 2-position is primed for Nucleophilic Aromatic Substitution (S_NAr). If **2-chloro-3-ethoxypyrazine** contacts unprotected skin or mucous membranes, biological nucleophiles (such as the amine or thiol groups on epidermal proteins) can displace the chloride ion. This forms a covalent hapten-protein adduct, which the immune system recognizes as foreign, triggering allergic contact dermatitis or severe irritation.



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Fig 1. Mechanistic pathway of biological sensitization via SNAr displacement of the 2-chloro group.

Table 2: GHS Classification & Mechanistic Rationale

Hazard Class	GHS Code	Mechanistic Rationale
Skin Irritation	Category 2 (H315)	Covalent binding to epidermal proteins via SNAr.
Eye Irritation	Category 2A (H319)	Rapid hydrolysis in ocular fluid generating trace HCl.
STOT SE	Category 3 (H335)	Volatilization of the compound irritates respiratory mucosa.

Safe Handling and PPE Protocols

Trustworthiness in the lab relies on causality-driven choices. You do not just wear gloves; you select the right polymer based on the solvent vehicle.

- Engineering Controls: Handle strictly within a chemical fume hood with a verified face velocity of 80-100 fpm to mitigate inhalation risks.
- PPE Selection (The "Why"):
 - Gloves: Nitrile gloves (minimum 5 mil thickness) are mandatory. Causality: **2-Chloro-3-ethoxypyrazine** is frequently dissolved in polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) during high-temperature API synthesis[2]. Standard latex offers zero chemical resistance to NMP, leading to immediate breakthrough and dermal exposure.
 - Eye Protection: Tight-fitting chemical splash goggles to prevent vapor-induced ocular hydrolysis.

Spill Response and Decontamination Workflow

A spill protocol must be a closed-loop, self-validating system. If a spill occurs, the primary objective is not merely physical removal, but the chemical neutralization of the electrophile.

Step-by-Step Decontamination Methodology:

- Isolate & Assess: Evacuate the immediate area. Ensure the fume hood sash is lowered to maximize localized exhaust.

- **Containment:** Surround the spill with an inert absorbent (e.g., vermiculite or dry sand).
Causality: Do not use combustible materials like paper towels, as trace acidic byproducts from hydrolysis can cause localized heating.
- **Neutralization:** Apply a weak base solution (e.g., 5% Sodium Bicarbonate, NaHCO_3) over the absorbed spill. Causality: This safely neutralizes any trace hydrochloric acid generated by ambient hydrolysis without causing an exothermic runaway reaction.
- **Collection:** Scoop the neutralized matrix into a chemically compatible, sealable high-density polyethylene (HDPE) hazardous waste container.
- **Site Validation:** Swab the spill site with a damp pH test strip. Self-Validation: If the pH reads between 6.5 and 7.5, the area is free of acidic degradants and safe to resume work. If the pH is <6.0 , repeat step 3.



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Fig 2. Step-by-step spill response and decontamination workflow for halogenated pyrazines.

Application Context: API Synthesis (DGAT2 Inhibitors)

Understanding the end-use of a chemical reinforces the respect researchers must have for its reactivity. **2-Chloro-3-ethoxypyrazine** serves as a critical starting material in the synthesis of Diacylglycerol Acyltransferase 2 (DGAT2) inhibitors, which are being heavily investigated for the treatment of metabolic disorders like Type 2 Diabetes and hepatic steatosis[2].

In typical synthetic workflows, **2-chloro-3-ethoxypyrazine** undergoes high-temperature cross-coupling. For instance, reacting it in NMP at 150°C requires stringent thermal hazard assessments[2]. The thermal energy overcomes the activation barrier for the desired coupling, but it also exponentially increases the vapor pressure and potential inhalation hazard of the

unreacted pyrazine. Recognizing this causality allows chemists to design inherently safer, closed-system reflux setups.

References

- Title: WO2018033832A1 - Diacylglycerol acyltransferase 2 inhibitors Source: Google Patents URL

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